1-Ethyl-5-hydroxypyrrolidin-2-one as the Dominant Urinary Metabolite of NEP in Humans: Metabolic Conversion and Elimination Kinetics
In a controlled human study where three male volunteers received a 20.9 mg oral dose of N-ethyl-2-pyrrolidone (NEP), 1-Ethyl-5-hydroxypyrrolidin-2-one (5-HNEP) was quantified as the predominant urinary metabolite. After 4 days, 50.7% of the administered dose was recovered as the two known metabolites, with 5-HNEP representing 29.1% of the dose, significantly exceeding the 21.6% attributed to the co-metabolite 2-HESI [1]. This difference of +7.5 percentage points establishes 5-HNEP as the quantitatively dominant biomarker of NEP exposure in humans. Furthermore, the elimination kinetics are distinctly different: 5-HNEP exhibited an estimated elimination half-life of approximately 7 hours, with the majority excreted within 24 hours post-dose, whereas 2-HESI displayed a substantially longer half-life of 22-27 hours, with significant excretion still occurring after 96 hours [2].
| Evidence Dimension | Urinary metabolite recovery (% of administered NEP dose) and elimination half-life |
|---|---|
| Target Compound Data | Recovery: 29.1% of dose; Half-life: ~7 hours |
| Comparator Or Baseline | 2-HESI (2-hydroxy-N-ethylsuccinimide): Recovery: 21.6% of dose; Half-life: 22-27 hours |
| Quantified Difference | Recovery difference: +7.5 percentage points; Half-life difference: 5-HNEP is eliminated ~3-4 times faster |
| Conditions | Oral administration of 20.9 mg NEP to 3 human male volunteers; urine collected over 4 days; analysis by validated LC-MS/MS methods |
Why This Matters
Procurement of authentic 1-Ethyl-5-hydroxypyrrolidin-2-one is essential for the accurate calibration of analytical methods used in human biomonitoring studies, as it is the quantitatively superior urinary biomarker for assessing NEP exposure.
- [1] Koch HM, Bader M, Weiss T, Koslitz S, Schütze A, Käfferlein HU, Brüning T. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. Arch Toxicol. 2014 Apr;88(4):893-899. doi: 10.1007/s00204-013-1150-1. View Source
- [2] Koch HM, Bader M, Weiss T, Koslitz S, Schütze A, Käfferlein HU, Brüning T. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. Arch Toxicol. 2014 Apr;88(4):893-899. doi: 10.1007/s00204-013-1150-1. View Source
